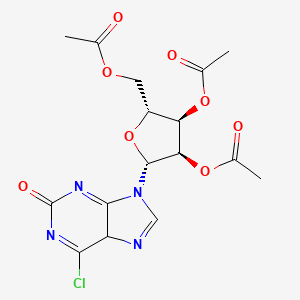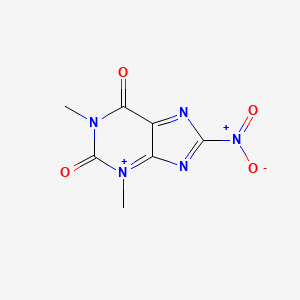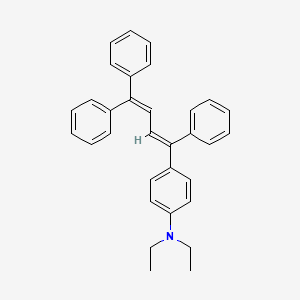
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- is an organic compound with the molecular formula C32H31N This compound is characterized by its complex structure, which includes a benzenamine core substituted with diethyl groups and a 1,4,4-triphenyl-1,3-butadien-1-yl moiety
Vorbereitungsmethoden
The synthesis of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves multiple steps, typically starting with the preparation of the benzenamine core. The synthetic route often includes the following steps:
Formation of the Benzenamine Core: This can be achieved through the reaction of aniline with diethylamine under suitable conditions.
Introduction of the 1,4,4-Triphenyl-1,3-Butadien-1-yl Moiety: This step involves the coupling of the benzenamine derivative with a precursor of the 1,4,4-triphenyl-1,3-butadien-1-yl group, often through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- can be compared with similar compounds such as:
Benzenamine, N,N-diethyl-4-methyl-: This compound has a simpler structure with a methyl group instead of the 1,4,4-triphenyl-1,3-butadien-1-yl moiety.
Benzenamine, 4-ethenyl-N,N-diethyl-: This compound features an ethenyl group, making it structurally different and leading to distinct chemical properties.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a triazine core, which imparts different reactivity and applications compared to Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)-.
The uniqueness of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- lies in its complex structure and the specific properties conferred by the 1,4,4-triphenyl-1-3-butadien-1-yl group, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C32H31N |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(1E)-1,4,4-triphenylbuta-1,3-dienyl]aniline |
InChI |
InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3/b32-25+ |
InChI-Schlüssel |
LTCCREOAJNUOQQ-WGPBWIAQSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


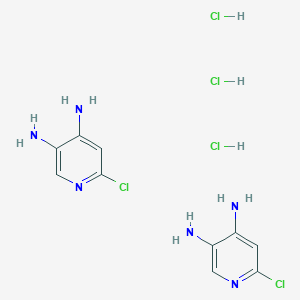
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
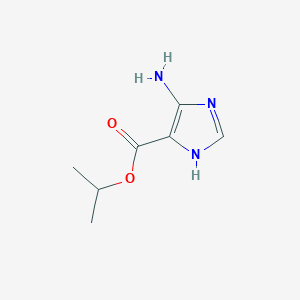

![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
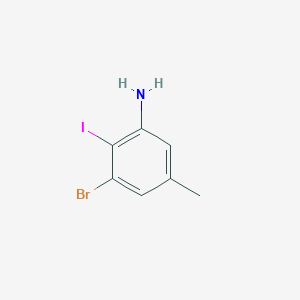
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
